2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
Description
Origins and Early Applications
Biocytin’s neuroanatomical utility was first demonstrated in the late 1980s by Armstrong and Horikawa, who sought a stable, water-soluble alternative to horseradish peroxidase (HRP) for intracellular labeling. Unlike HRP, which required complex histochemical processing and struggled with tissue penetration, biocytin’s small molecular weight (~372 Da) and solubility in aqueous solutions allowed efficient delivery via iontophoresis or pressure injection. Its structural design—a biotin moiety linked to lysine through a secondary amide bond—enabled robust binding to avidin conjugates, facilitating visualization with peroxidase or fluorescent markers.
Initial studies in the rat brain revealed biocytin’s capacity to label dendrites, axons, and synaptic boutons with Golgi-like resolution, even in aged specimens. This marked a significant improvement over lectins and HRP conjugates, which degraded rapidly in older tissues. By the early 1990s, biocytin had been adopted for anterograde and retrograde tracing in diverse systems, including the striatum, hippocampus, and hypothalamo-neurohypophysial axis.
Technical Advancements and Methodological Refinements
The method’s reproducibility stemmed from its compatibility with standard fixation protocols. Tissue processed with paraformaldehyde retained biocytin’s labeling integrity, enabling combined immunohistochemical analyses. Furthermore, its stability during electron microscopy preparation allowed ultrastructural studies of labeled synapses—a feat unattainable with HRP due to diffusion artifacts.
A critical innovation was the development of dual intracellular recordings paired with biocytin fills. This approach, pioneered in cortical and hippocampal circuits, correlated electrophysiological properties (e.g., firing patterns, synaptic dynamics) with morphological subtypes (e.g., pyramidal cells, interneurons). For example, biocytin labeling revealed that fast-spiking interneurons in the neocortex exhibit compact dendritic arbors and dense axonal plexuses, explaining their role in feedforward inhibition.
Properties
IUPAC Name |
2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQMYDQNMFBZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392991 | |
| Record name | AC1MRFI6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26434-61-7 | |
| Record name | AC1MRFI6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Considerations in Synthesis
- Functionalization of thienoimidazole derivatives The synthesis typically involves functionalization of thienoimidazole derivatives via nucleophilic substitutions and coupling reactions.
- Introducing the pentanoylaminohexanoic acid moiety Key steps include introducing the pentanoylaminohexanoic acid moiety, with careful control of temperature, solvent polarity, and catalyst selection to optimize yields. For example, sulfuric acid can be used in cost-effective routes for analogs.
- Temperature control Maintaining 0–5°C during sensitive acylation steps helps prevent side reactions.
- Catalysts Coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for amide bond formation, with catalytic DMAP (4-Dimethylaminopyridine) to enhance reactivity.
- Solvent polarity Polar aprotic solvents (e.g., dimethylformamide) improve the solubility of intermediates but require rigorous drying to avoid hydrolysis.
Analytical Techniques for Characterization
- Fourier-transform infrared spectroscopy (FT-IR) FT-IR is used to confirm the presence of amide (C=O, ~1690 cm⁻¹) and thienoimidazole (N-H bending, ~1575 cm⁻¹) groups.
- Nuclear magnetic resonance (NMR) ¹H and ¹³C NMR are used to resolve stereochemistry and confirm substituent positions, particularly for the hexahydrothienoimidazole core.
- Melting point analysis This is used to assess purity, with deviations greater than 2°C indicating impurities.
Solubility and Purification Strategies
- Solvent systems Solvent systems like ethyl acetate/hexane mixtures are effective for recrystallization.
- Aqueous-organic biphasic extraction For polar intermediates, aqueous-organic biphasic extraction (e.g., dichloromethane/water) improves separation efficiency.
Advanced Methodological Notes
- Stereochemical control : Chiral HPLC or enzymatic resolution ensures enantiopurity, which is critical for biological activity studies.
- Scale-up challenges : Pilot-scale reactions may require switching from batch to flow chemistry to maintain heat dissipation and mixing efficiency.
- Safety protocols : Use fume hoods and personal protective equipment (PPE) such as gloves and face shields during handling of reactive intermediates, such as thioureas and chlorinated solvents.
Table: Spectroscopic and Physicochemical Properties
| Property | Description |
|---|---|
| IUPAC Name | 2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
| Molecular Formula | C16H28N4O4S |
| Molecular Weight | 372.5 g/mol |
| InChI | InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24) |
| InChI Key | BAQMYDQNMFBZNA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 |
| Essential FT-IR bands | Amide (C=O, ~1690 cm⁻¹), Thienoimidazole (N-H bending, ~1575 cm⁻¹) |
Computational Methods
- DFT calculations : Density functional theory (DFT) can model transition states to predict preferential attack sites on the thienoimidazole ring.
- Molecular docking : Simulate interactions with biological targets to guide rational design of analogs.
Chemical Reactions Analysis
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Its unique structure suggests potential therapeutic applications, such as antiviral or antibacterial agents.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. The thieno[3,4-d]imidazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The thieno[3,4-d]imidazol-4-yl ring is a conserved feature among related compounds. Modifications to the side chain and functional groups differentiate these analogs in terms of solubility, reactivity, and biological interactions.
Table 1: Structural and Functional Comparison
Functional Group Analysis
Carboxylic Acid vs. Amide/Ester: The target compound’s terminal carboxylic acid (hexanoic acid) enhances aqueous solubility compared to ethylamide () or ethyl ester derivatives (), which are more lipophilic. Biotin’s shorter valeric acid chain may limit solubility relative to the target compound . Amine groups in the target compound and N-(2-aminoethyl) analogs () enable site-specific conjugation, similar to biotin-streptavidin systems .
Thienoimidazolone Modifications: The 2-oxo group in the target compound and biotin is critical for hydrogen bonding in biological systems. The 5-imino-2,5-dioxo variant () introduces redox-sensitive functionality . Stereochemistry (3aS,4S,6aR configuration in biotin) is conserved in many analogs, suggesting shared binding mechanisms .
Biological Activity
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid (CAS Number: 98930-70-2) is a complex organic compound characterized by its unique structural framework and potential pharmacological properties. The compound features a thieno[3,4-d]imidazole moiety and is of interest due to its possible interactions with various biological targets.
The molecular formula for this compound is C16H29ClN4O4S with a molecular weight of approximately 408.944 g/mol. It has multiple functional groups that contribute to its biological activity. The presence of the thieno[3,4-d]imidazole structure is particularly noteworthy as it is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H29ClN4O4S |
| Molecular Weight | 408.944 g/mol |
| LogP | 2.722 |
| PSA | 165.83 Ų |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Protein Binding : The compound may interact with specific proteins and enzymes, potentially modulating their activity.
- Inhibition of Viral Replication : Some studies suggest that similar compounds can inhibit viral replication by targeting host pathways involved in viral lifecycle processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities which include:
- Antiviral Properties : Preliminary studies suggest that it may have efficacy against various viral pathogens.
- Enzyme Modulation : It may act as an allosteric modulator for certain enzymes involved in metabolic pathways.
- Cellular Interactions : The compound shows potential for binding with cellular receptors and proteins which could lead to therapeutic applications.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antiviral Activity :
- Mechanistic Insights :
Q & A
Q. What are the primary synthetic routes for synthesizing this compound, and how do reaction conditions impact yield?
The synthesis typically involves functionalization of thienoimidazole derivatives via nucleophilic substitutions and coupling reactions. Key steps include introducing the pentanoylaminohexanoic acid moiety, with careful control of temperature, solvent polarity, and catalyst selection to optimize yields (e.g., using sulfuric acid in cost-effective routes for analogs) . For example, highlights the use of aromatic hydrocarbons and sulfuric acid to achieve regioselective deprotection of benzylated intermediates.
Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?
Critical techniques include:
- FT-IR to confirm amide (C=O, ~1690 cm⁻¹) and thienoimidazole (N-H bending, ~1575 cm⁻¹) groups .
- NMR (¹H/¹³C) to resolve stereochemistry and confirm substituent positions, particularly for the hexahydrothienoimidazole core .
- Melting point analysis to assess purity, with deviations >2°C indicating impurities .
Q. What strategies mitigate low solubility during purification?
Solvent systems like ethyl acetate/hexane mixtures are effective for recrystallization. For polar intermediates, aqueous-organic biphasic extraction (e.g., CH₂Cl₂/water) improves separation efficiency .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields in coupling steps?
- Temperature : Maintain 0–5°C during sensitive acylation steps to prevent side reactions .
- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation, with catalytic DMAP to enhance reactivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to avoid hydrolysis .
Q. How do researchers resolve contradictions in spectral data between intermediates and final products?
- Use complementary techniques : For example, discrepancies in NMR peak splitting may arise from conformational flexibility; X-ray crystallography or 2D NMR (COSY, HSQC) can clarify structural ambiguities .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific functional groups during synthesis .
Q. What in vitro assays are suitable for evaluating biological activity, given its structural features?
- Enzyme inhibition assays : Target enzymes with binding pockets complementary to the thienoimidazole core (e.g., biotin-dependent carboxylases) .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to assess permeability in cell lines, leveraging the hexanoic acid chain’s lipid solubility .
Q. How can computational methods predict regioselectivity in functionalization reactions?
- DFT calculations : Model transition states to predict preferential attack sites on the thienoimidazole ring .
- Molecular docking : Simulate interactions with biological targets to guide rational design of analogs .
Q. What protocols ensure stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
- Hygroscopicity management : Use desiccants (e.g., silica gel) in sealed containers and avoid aqueous buffers unless immediately prior to use .
Methodological Notes
- Stereochemical control : Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for biological activity studies .
- Scale-up challenges : Pilot-scale reactions may require switching from batch to flow chemistry to maintain heat dissipation and mixing efficiency .
- Safety protocols : Use fume hoods and PPE (gloves, face shields) during handling of reactive intermediates (e.g., thioureas, chlorinated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
